molecular formula C10H9N3O2 B14861442 (E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one

(E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one

Cat. No.: B14861442
M. Wt: 203.20 g/mol
InChI Key: VJHFYCWTKFYUCW-FMIVXFBMSA-N
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Description

(E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one is a chemical compound belonging to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a hydroxyimino group and a diazepinone core. Benzodiazepines are well-known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-phenylenediamine with an appropriate oxime derivative. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The diazepinone core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodiazepinone derivatives.

Scientific Research Applications

(E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The hydroxyimino group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Nitrazepam: Another benzodiazepine used for its hypnotic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

(E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties compared to other benzodiazepines. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

(5E)-5-hydroxyimino-3-methyl-2,3-benzodiazepin-4-one

InChI

InChI=1S/C10H9N3O2/c1-13-10(14)9(12-15)8-5-3-2-4-7(8)6-11-13/h2-6,15H,1H3/b12-9+

InChI Key

VJHFYCWTKFYUCW-FMIVXFBMSA-N

Isomeric SMILES

CN1C(=O)/C(=N/O)/C2=CC=CC=C2C=N1

Canonical SMILES

CN1C(=O)C(=NO)C2=CC=CC=C2C=N1

Origin of Product

United States

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